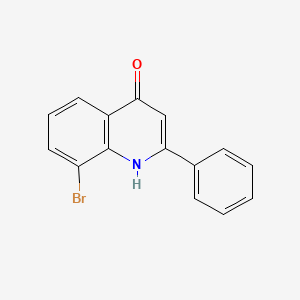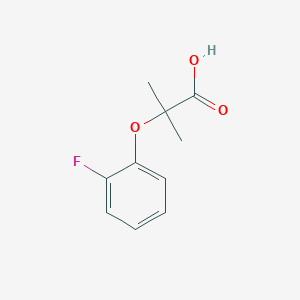
8-Bromo-4-hydroxy-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-hydroxy-2-phenylquinoline is a derivative of hydroxyquinoline, a compound that has been extensively studied due to its versatile applications in various fields of chemistry and medicine. Hydroxyquinoline derivatives are known for their ability to chelate metal ions and have been utilized in analytical chemistry, supramolecular chemistry, and as chemosensors for metal ions . They also exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, and have been investigated for their potential in treating neurodegenerative disorders .
Synthesis Analysis
The synthesis of hydroxyquinoline derivatives can involve various strategies, including the functionalization of the quinoline scaffold with different substituents to enhance desired properties. For instance, the synthesis of photolabile protecting groups based on brominated hydroxyquinoline has been described, highlighting the compound's efficiency and sensitivity to multiphoton-induced photolysis . Additionally, the synthesis of glycoconjugates of hydroxyquinoline has been developed to improve pharmacokinetic properties and biological activity . The synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to 8-bromo-4-hydroxy-2-phenylquinoline, involves the formation of a bromonium ylide intermediate, indicating the potential for complex synthetic pathways in the creation of brominated hydroxyquinoline derivatives .
Molecular Structure Analysis
The molecular structure of hydroxyquinoline derivatives can significantly influence their properties and applications. For example, the steric configuration and the linking group between the hydroxyquinoline moiety and other subunits, such as boron-dipyrromethene, affect the fluorescence properties of the compounds . The crystal structures of certain hydroxyquinoline derivatives have been determined, revealing non-planar geometries and the existence of various tautomeric forms . These structural insights are crucial for understanding the reactivity and interaction of these compounds with biological targets or metal ions.
Chemical Reactions Analysis
Hydroxyquinoline derivatives participate in a variety of chemical reactions, primarily due to their metal chelation properties and ability to form hydrogen bonds. For instance, the formation of a lamellar structure through hydrogen bonding has been observed with the 8-hydroxyquinoline salt of pyromellitic acid . The metal chelation properties are also leveraged in the development of fluorescent chemosensors, where the presence of transition metal ions can lead to significant fluorescence enhancement . Moreover, the coordination chemistry of hydroxyquinoline with various metals has been explored to create complexes with diverse geometries and enhanced biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromo-4-hydroxy-2-phenylquinoline and related compounds are influenced by their molecular structure. The solubility, fluorescence, and quantum efficiency of these compounds are important for their applications as caging groups or fluorescent sensors . The pH-sensing properties of hydroxyquinoline-substituted compounds demonstrate their responsiveness to environmental changes, which is valuable for sensor development . Additionally, the corrosion inhibition properties of hydroxyquinoline derivatives on mild steel in acidic conditions have been studied, combining experimental and computational approaches to understand their effectiveness and adsorption behavior .
Applications De Recherche Scientifique
Synthesis and Antiproliferative Evaluation
The synthesis and evaluation of 4-anilino-8-hydroxy-2-phenylquinoline derivatives have been explored for their antiproliferative activities. These compounds have shown promising results against solid cancer cell lines such as colon and breast cancer cells. The antiproliferative activity of these derivatives indicates that substituent positions on the quinoline ring significantly affect their efficacy. In particular, compounds with hydroxy (OH) substituents have demonstrated higher potency than their methoxy (OMe) counterparts, suggesting that hydrogen-bond donating substituents are favorable for antiproliferative activity. This finding highlights the potential of 8-hydroxyquinoline derivatives as antimitotic agents, inducing cell cycle arrest in specific phases (Yeh‐long Chen et al., 2006).
Photolabile Protecting Group with Sensitivity to Multiphoton Excitation
8-Bromo-7-hydroxyquinoline has been utilized as a new photolabile protecting group for carboxylic acids. This compound exhibits higher single-photon quantum efficiency compared to other photolabile groups and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and low fluorescence make it particularly useful for caging biological messengers, demonstrating its potential in biological and medicinal research applications (O. Fedoryak & T. M. Dore, 2002).
Resonance Raman Characterization in Aqueous Solutions
The resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate in different solutions has provided insights into the forms of ground-state species of this compound in aqueous solutions. This study helps in understanding the properties and behavior of 8-bromo-7-hydroxyquinoline derivatives, offering a basis for further research in photochemistry and potential applications in designing light-sensitive compounds for various scientific applications (H. An et al., 2009).
In Vitro Cytotoxic Studies of Metal Complexes
8-Hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their metal complexes have shown significant in vitro cytotoxic activity against breast cancer cell lines. The enhancement of antiproliferative activity in metal complexes compared to bare ligands suggests the potential of these compounds in cancer therapy. The study demonstrates the importance of metal-ligand interaction in enhancing the therapeutic efficacy of quinoline derivatives, opening avenues for the development of novel anticancer agents (Avinash Kotian et al., 2021).
Corrosion Inhibition Studies
Novel 8-hydroxyquinoline derivatives have been synthesized and evaluated for their corrosion inhibition efficiency on mild steel in acidic media. These studies contribute to understanding the protective mechanisms of quinoline derivatives against corrosion, highlighting their potential as corrosion inhibitors in industrial applications. The findings from these studies provide valuable insights into the design and development of more efficient corrosion inhibitors based on 8-hydroxyquinoline derivatives (M. Rbaa et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
8-bromo-2-phenyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOSSSZBKQCEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590588 |
Source


|
| Record name | 8-Bromo-2-phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-hydroxy-2-phenylquinoline | |
CAS RN |
927800-73-5 |
Source


|
| Record name | 8-Bromo-2-phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)



![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)


